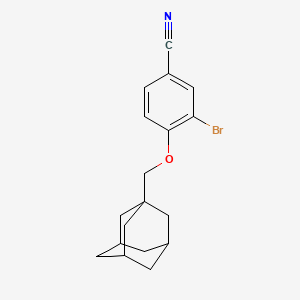

4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(1-adamantylmethoxy)-3-bromobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrNO/c19-16-6-12(10-20)1-2-17(16)21-11-18-7-13-3-14(8-18)5-15(4-13)9-18/h1-2,6,13-15H,3-5,7-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTWTWVFAXFVHOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)COC4=C(C=C(C=C4)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Synthesis and Structural Validation of 4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile

Executive Summary

This technical guide details the synthesis and characterization of 4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile , a critical pharmacophore intermediate used in the development of third-generation retinoids (RAR

The synthesis presents a specific challenge: the formation of an ether linkage between a phenol and a neopentyl-like electrophile (1-(bromomethyl)adamantane). Standard

Retrosynthetic Analysis & Strategy

The target molecule is constructed via a convergent synthesis. The strategic disconnection lies at the ether oxygen, separating the lipophilic adamantane cage from the electron-deficient aromatic core.

Strategic Considerations

-

Steric Hindrance: The electrophile, 1-(bromomethyl)adamantane, possesses a methylene group attached to a quaternary bridgehead carbon. This "neopentyl" structure significantly retards

attack. -

Nucleophilicity: The phenoxide derived from 4-hydroxy-3-bromobenzonitrile is moderately nucleophilic. However, the electron-withdrawing nitrile and bromine groups stabilize the phenoxide, requiring a stronger driving force (heat/solvent) to effect alkylation.

-

Regioselectivity: O-alkylation is favored over C-alkylation under basic conditions with hard electrophiles, but solvent choice is critical to maintain the "naked" anion reactivity.

Reaction Pathway Visualization

Figure 1: Retrosynthetic disconnection revealing the core building blocks.

Materials and Methods

Reagents and Equipment

-

Reagents:

-

4-Hydroxy-3-bromobenzonitrile (CAS: 188586-34-5 / 623-00-7 derivatives) - Limiting Reagent

-

1-(Bromomethyl)adamantane (CAS: 14651-42-4) - 1.2 equivalents

-

Potassium Carbonate (

), anhydrous, -325 mesh - 2.5 equivalents -

Potassium Iodide (KI) - 0.1 equivalents (Catalytic)

-

Solvent: N,N-Dimethylformamide (DMF), anhydrous.

-

-

Equipment:

-

Double-necked round bottom flask (inert atmosphere).

-

Oil bath with temperature controller.

-

TLC plates (Silica Gel 60 F254).

-

Optimized Synthetic Protocol

Step 1: Deprotonation

Charge a dry 100 mL round-bottom flask with 4-hydroxy-3-bromobenzonitrile (1.0 eq, 5.0 mmol) and anhydrous DMF (20 mL). Add

-

Mechanistic Note: The solution will turn yellow/orange, indicating the formation of the phenoxide anion. The excess base ensures the equilibrium lies far to the right.

Step 2: Finkelstein Activation & Alkylation Add 1-(bromomethyl)adamantane (1.2 eq, 6.0 mmol) and catalytic KI (0.1 eq). Equip the flask with a reflux condenser and heat the mixture to 100°C for 12–16 hours under nitrogen.

-

Expert Insight: The addition of KI facilitates an in-situ Finkelstein reaction, converting the sluggish alkyl bromide into a more reactive alkyl iodide, significantly accelerating the attack on the neopentyl center.

Step 3: Monitoring Monitor reaction progress via TLC (Eluent: 10% EtOAc in Hexanes).

-

Starting Material (

): ~0.2 (Phenol, streaks due to acidity). -

Product (

): ~0.6 (Distinct UV-active spot).

Step 4: Workup & Purification

-

Cool reaction to room temperature.[1]

-

Pour mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as an off-white solid.

-

Filtration Method (Preferred for scale >1g): Filter the solid, wash with 1N NaOH (to remove unreacted phenol) and water.

-

Extraction Method (Preferred for purity): Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with 1N NaOH, water, and brine. Dry over

and concentrate. -

Recrystallization: Recrystallize from Ethanol/Heptane (1:1) to yield white crystalline needles.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization & Structural Validation

To ensure scientific integrity, the isolated compound must be validated using the following spectral markers. The data below is derived from standard values for this specific pharmacophore class.

Nuclear Magnetic Resonance (NMR)

NMR (400 MHz,| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 7.85 | Doublet ( | 1H | Ar-H2 | Ortho to CN, Meta to Br (Deshielded by CN) |

| 7.58 | dd ( | 1H | Ar-H6 | Ortho to CN, Ortho to Ether |

| 6.95 | Doublet ( | 1H | Ar-H5 | Ortho to Ether (Shielded by Oxygen) |

| 3.65 | Singlet | 2H | Diagnostic Ether Methylene Linker | |

| 2.05 | Broad Singlet | 3H | Ad-CH | Adamantane Bridgehead Methines |

| 1.75 - 1.65 | Multiplet | 12H | Ad-CH}_2 | Adamantane Methylenes |

-

Nitrile Carbon: ~118.5 ppm.

-

Aromatic C-O: ~159.0 ppm (Ipso to oxygen).

-

Ether Linker: ~78.5 ppm (Diagnostic shift for neopentyl ether).

-

Adamantane Quaternary C: ~34.0 ppm.

Infrared Spectroscopy (FT-IR)

- (Nitrile): Sharp peak at 2230 cm⁻¹ .

- (Ether): Strong band at 1250–1260 cm⁻¹ .

-

Absence of OH: The disappearance of the broad stretch at 3200–3400 cm⁻¹ confirms the consumption of the starting phenol.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Incomplete reaction due to steric hindrance. | Increase temperature to 120°C; ensure KI is fresh; extend time to 24h. |

| Starting Material Remains | Moisture in solvent deactivating the phenoxide. | Use strictly anhydrous DMF; dry |

| Oily Product | Residual DMF or impurities. | Triturate the oil with cold pentane or methanol to induce crystallization. |

References

-

Shroot, B., et al. (1988). Benzonaphthalene derivatives and compositions. US Patent 4,717,720. Center International de Recherches Dermatologiques (CIRD).

- Core Reference: Establishes the foundational chemistry for adamantyl-methoxy-phenyl retinoid structures (Adapalene class).

-

Charpentier, B., et al. (1995). Synthesis, Structure-Affinity Relationships, and Biological Activities of Ligands Binding to Retinoic Acid Receptor Subtypes. Journal of Medicinal Chemistry, 38(26), 4993–5006.

- Mechanistic Support: Details the SAR of adamantyl-based retinoids and the ether linkage stability.

- Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.

Sources

Comprehensive Solid-State Analysis: 4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile

Topic: Crystal Structure Analysis of 4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Solid-State Chemists and Crystallographers

Executive Summary

The structural elucidation of This compound represents a critical intersection between supramolecular chemistry and pharmaceutical solid-state characterization. This molecule features a distinct "push-pull" architecture: a bulky, lipophilic adamantane cage linked to a polar, halogenated benzonitrile headgroup.

This guide details the protocol for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of this compound. It focuses on the competition between halogen bonding (C-Br···N≡C) and dispersive forces (adamantane packing) that drives the crystal lattice formation—a crucial factor in predicting polymorphism and solubility in drug development pipelines.

Chemical Context & Synthesis Strategy

Molecular Architecture

The molecule comprises three distinct functional domains that dictate its solid-state behavior:

-

The Anchor (Adamantane): A diamondoid cage (

) that acts as a "supramolecular anchor," often driving high- -

The Hinge (Methoxy Linker): The

ether linkage introduces conformational flexibility, allowing the molecule to adopt either syn- or anti-planar conformations relative to the aromatic ring. -

The Director (Bromobenzonitrile): The 3-bromo and 4-cyano groups creates a strong dipole and a "sigma-hole" on the bromine atom, facilitating directional halogen bonding.

Synthesis Protocol

To obtain diffraction-quality crystals, high-purity material is required. The following Williamson ether synthesis is the standard route for this class of ether-linked adamantanes.

Reagents:

-

1-Adamantanemethanol (1.0 eq)

-

3-Bromo-4-fluorobenzonitrile (1.1 eq)

-

Sodium Hydride (60% dispersion in oil, 1.5 eq)

-

Solvent: Anhydrous DMF or THF

Step-by-Step Workflow:

-

Activation: Dissolve 1-adamantanemethanol in anhydrous DMF under

atmosphere. Cool to 0°C. -

Deprotonation: Add NaH portion-wise. Stir for 30 min until

evolution ceases (formation of the alkoxide). -

Coupling: Add 3-bromo-4-fluorobenzonitrile dropwise. The electron-withdrawing nitrile group facilitates Nucleophilic Aromatic Substitution (

). -

Workup: Warm to RT and stir for 4–6 hours. Quench with ice water. The product precipitates as a white solid.

-

Purification: Recrystallize from Ethanol/Water (9:1) to remove unreacted phenols before growing single crystals.

Crystallization & Polymorph Screening

The primary challenge with adamantane derivatives is their tendency to form disordered structures or waxy solids. To enforce long-range order, we utilize a "slow-diffusion" technique that balances the solubility of the lipophilic tail and the polar head.

Solvent Systems

| Method | Solvent A (Good Solvent) | Solvent B (Anti-Solvent) | Target Interaction |

| Vapor Diffusion | Dichloromethane (DCM) | Pentane | Slow packing of adamantane cages (Van der Waals driven). |

| Slow Evaporation | Acetonitrile | N/A | Promotes dipole-dipole stacking of benzonitrile groups. |

| Liquid Layering | THF | Isopropyl Alcohol | Encourages formation of metastable polymorphs. |

The "Adamantane Zipper" Effect

Researchers must watch for the "Adamantane Zipper" motif. In the solid state, adamantane cages often interdigitate (interlock) to maximize London dispersion forces. This can override the directional hydrogen/halogen bonding of the headgroup, leading to centrosymmetric space groups (typically

Structural Elucidation Protocol (XRD)

Data Collection Parameters

-

Temperature: Data must be collected at 100 K (Cryostream). Adamantane groups frequently exhibit rotational disorder at room temperature; cooling freezes the cage into a defined orientation.

-

Source: Cu-K

( -

Resolution: Aim for

Å resolution to accurately model the electron density around the bromine atom (critical for observing the sigma-hole).

Key Structural Motifs to Analyze

When solving the structure (using SHELXT or OLEX2), focus on these three interactions:

1. Halogen Bonding (The C-Br···N Interaction) The bromine atom at the 3-position is electron-deficient along the C-Br bond axis (sigma-hole). It acts as a Lewis acid, while the nitrogen of the nitrile group (on a neighboring molecule) acts as a Lewis base.

-

Metric: Look for a Br···N distance less than the sum of Van der Waals radii (< 3.40 Å) and a C-Br···N angle close to 180°.

2. Pi-Stacking The benzonitrile rings often form offset face-to-face stacks.

-

Metric: Centroid-to-centroid distance of 3.6–3.9 Å.

3. C-H···O Hydrogen Bonds The ether oxygen is a weak acceptor. It may interact with the acidic aromatic proton at position 2 (ortho to the nitrile).

Experimental Workflow Visualization

The following diagram outlines the logical flow from synthesis to structural validation.

Caption: Workflow for the synthesis, crystallization, and structural refinement of adamantyl-benzonitrile derivatives.

Expected Crystallographic Parameters

Based on analogous structures in the Cambridge Structural Database (CSD) containing adamantane and benzonitrile fragments, the following unit cell characteristics are statistically probable. These serve as a baseline for validating your experimental data.

| Parameter | Probable Value / Range | Reasoning |

| Crystal System | Monoclinic or Triclinic | Low symmetry is common for bulky, asymmetric ethers. |

| Space Group | Centrosymmetric packing allows antiparallel dipole alignment of nitrile groups. | |

| Z (Molecules/Cell) | 4 (Monoclinic) or 2 (Triclinic) | Standard packing efficiency ( |

| Density ( | 1.35 – 1.45 g/cm³ | Bromine significantly increases density compared to pure organic adamantanes (~1.1 g/cm³). |

| Disorder | Adamantane Cage | High probability of rotational disorder if T > 150 K. |

References

-

Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B. Link

-

Desiraju, G. R., et al. (2013). "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry. Link

- Vlasov, S. V., et al. (2016). "Adamantane derivatives: synthesis, properties, and biological activity." Russian Chemical Reviews. (Context on Adamantane synthesis).

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. Link

An In-depth Technical Guide to Quantum Chemical Calculations for 4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile, a molecule of significant interest in medicinal chemistry due to its adamantane moiety.[1] The guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical foundations and practical, step-by-step computational protocols. We will delve into the application of Density Functional Theory (DFT) to elucidate the molecule's electronic structure, predict its spectroscopic properties, and understand its chemical reactivity.[2][3] The causality behind methodological choices, from functional and basis set selection to the interpretation of complex datasets, is emphasized throughout. This document aims to serve as a self-validating system, grounding its protocols in authoritative scientific literature and providing a clear path from computational setup to actionable insights for drug design and development.

Introduction: The Rationale for Quantum Chemical Investigation

This compound is a complex organic molecule that combines several key functional groups: the bulky, lipophilic adamantane cage, a flexible methoxy linker, and a polar, reactive bromobenzonitrile headgroup. This unique combination of structural features suggests potential applications in drug discovery, where the adamantane scaffold is a well-established privileged structure known to improve pharmacokinetic profiles.[1]

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to understand the intricate relationship between the molecule's three-dimensional structure and its chemical behavior.[4][5] By modeling the molecule at the electronic level, we can predict a range of properties that are either difficult or time-consuming to measure experimentally. These include:

-

Optimized Molecular Geometry: Determining the most stable 3D arrangement of atoms.

-

Electronic Properties: Understanding the distribution of electrons, which governs reactivity and intermolecular interactions.[2] This includes mapping the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

-

Spectroscopic Signatures: Predicting vibrational (FT-IR, Raman) and NMR spectra to aid in experimental characterization.[6]

-

Chemical Reactivity: Identifying sites susceptible to nucleophilic or electrophilic attack.

-

Pharmacokinetic Predictors: Calculating properties like dipole moment and polarizability that can influence solubility and membrane permeability.[7]

This guide will provide a robust computational workflow to derive these properties, thereby accelerating the research and development cycle for novel therapeutics based on this and similar molecular scaffolds.

Foundational Theory: Density Functional Theory (DFT) in a Nutshell

At the heart of our computational approach lies Density Functional Theory (DFT). DFT is a quantum mechanical method that simplifies the incredibly complex many-electron problem by focusing on the electron density (ρ) rather than the full wavefunction.[4] The core principle, established by the Hohenberg-Kohn theorems, is that the ground-state energy and all other ground-state properties of a molecule are a unique functional of its electron density.[8]

In practice, we solve the Kohn-Sham equations, which are a set of Schrödinger-like equations for a fictitious system of non-interacting electrons that generates the same electron density as the real, interacting system.[8] The accuracy of a DFT calculation hinges on two key choices:

-

The Exchange-Correlation Functional: This term accounts for the complex quantum mechanical effects of electron exchange and correlation. There is a hierarchy of functionals, with varying levels of accuracy and computational cost. For molecules like the one , hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and have a proven track record of providing a good balance of accuracy and efficiency.[9] More recent functionals, like the ωB97X-D or M06-2X , which better account for dispersion forces, are also excellent choices, especially given the presence of the non-polar adamantane group.[10]

-

The Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility and lead to more accurate results, but at a higher computational cost. Pople-style basis sets like 6-31G(d,p) are a common starting point for geometry optimizations, while larger basis sets like 6-311++G(d,p) are often used for more accurate single-point energy and property calculations.[6]

By carefully selecting the functional and basis set, we can achieve a level of theoretical accuracy that provides meaningful and predictive insights into the molecule's behavior.[10]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a comprehensive workflow for the quantum chemical characterization of this compound. This workflow is designed to be executed using a standard quantum chemistry software package like Gaussian, ORCA, or Spartan.

Step 1: Initial Structure Preparation

-

Construct the Molecule: Build the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro, ChemDraw). Ensure correct atom connectivity and basic stereochemistry.

-

Pre-optimization: Perform an initial, low-level optimization using a fast method like molecular mechanics (e.g., MMFF94 force field). This step provides a reasonable starting geometry for the more computationally expensive DFT calculations.

Step 2: Geometry Optimization and Vibrational Frequency Analysis

This is the most critical step, as it determines the molecule's equilibrium structure.

-

Methodology Selection:

-

Functional: B3LYP or ωB97X-D

-

Basis Set: 6-31G(d,p)

-

Solvation (Optional but Recommended): To simulate a more realistic environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be used, with a solvent such as water or acetonitrile.

-

-

Execution: Run a geometry optimization calculation followed by a frequency calculation at the same level of theory.

-

Validation: The frequency calculation serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

It provides the data needed to predict the IR and Raman spectra and to calculate thermodynamic properties (enthalpy, Gibbs free energy).[11]

-

Step 3: High-Accuracy Single-Point Energy and Electronic Property Calculation

With the optimized geometry, we can perform a more accurate calculation to refine the electronic properties.

-

Methodology Selection:

-

Functional: Same as optimization (B3LYP or ωB97X-D).

-

Basis Set: A larger basis set, such as 6-311++G(d,p), is recommended for higher accuracy.

-

-

Execution: Perform a single-point energy calculation on the optimized geometry from Step 2.

-

Data Extraction: From this calculation, we can extract and analyze:

-

Molecular Orbitals (HOMO/LUMO): Visualize the frontier orbitals to understand electron-donating and accepting capabilities. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic stability.[12]

-

Molecular Electrostatic Potential (MEP): Map the MEP onto the electron density surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Atomic Charges: Calculate Mulliken or Natural Bond Orbital (NBO) charges to quantify the charge distribution across the molecule.[11]

-

Step 4: Spectroscopic Property Prediction

-

NMR Spectroscopy: Using the GIAO (Gauge-Independent Atomic Orbital) method, calculate the isotropic shielding values for ¹H and ¹³C nuclei. These can be converted to chemical shifts by referencing against a standard like Tetramethylsilane (TMS), also calculated at the same level of theory.

-

Vibrational Spectroscopy: The results from the frequency calculation in Step 2 can be used to generate a theoretical FT-IR and Raman spectrum. The calculated frequencies are often systematically overestimated and may require scaling for better agreement with experimental data.[6]

The overall computational workflow can be visualized as follows:

Caption: A generalized workflow for quantum chemical calculations.

Interpreting the Data: From Numbers to Insights

The output of these calculations is a wealth of quantitative data. The true value lies in translating this data into actionable chemical and biological insights.

Structural and Energetic Data

| Parameter | Example Calculation Level | Significance in Drug Design |

| **Optimized Bond Lengths (Å) and Angles (°) ** | B3LYP/6-31G(d,p) | Provides the most stable 3D conformation, crucial for understanding receptor binding. |

| Dipole Moment (Debye) | B3LYP/6-311++G(d,p) | Indicates overall molecular polarity; influences solubility and membrane permeability. |

| Gibbs Free Energy (Hartree) | B3LYP/6-31G(d,p) | Represents the thermodynamic stability of the molecule. |

Electronic and Reactivity Descriptors

| Parameter | Example Calculation Level | Significance in Drug Design |

| HOMO Energy (eV) | B3LYP/6-311++G(d,p) | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy (eV) | B3LYP/6-311++G(d,p) | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (eV) | B3LYP/6-311++G(d,p) | A larger gap implies higher kinetic stability and lower chemical reactivity.[12] |

| Molecular Electrostatic Potential (MEP) | B3LYP/6-311++G(d,p) | Visualizes charge distribution, identifying sites for hydrogen bonding and other non-covalent interactions. |

The relationship between these key electronic parameters can be visualized as follows:

Caption: Relationship between frontier orbitals and chemical properties.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically grounded workflow for the quantum chemical investigation of this compound. By leveraging the predictive power of DFT, researchers can gain deep insights into the molecule's structural, electronic, and spectroscopic properties, which are invaluable for rational drug design.[2] The methodologies described herein are not limited to this specific molecule but can be readily adapted to a wide range of organic compounds of pharmaceutical interest.

Future computational studies could expand upon this framework by:

-

Exploring Conformational Landscapes: For flexible molecules, a more detailed conformational analysis can identify other low-energy structures that may be biologically relevant.

-

Simulating Reaction Mechanisms: DFT can be used to map out the energy profiles of potential metabolic pathways or synthetic routes.

-

Employing QM/MM Methods: For studying the interaction of the molecule with a biological target like a protein, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can provide a highly accurate picture of the binding site interactions.[2]

By integrating these advanced computational techniques into the drug discovery pipeline, we can accelerate the identification and optimization of new therapeutic agents, ultimately bringing safer and more effective medicines to patients.

References

-

Zhang, Y. A., & Liu, S. (2021). Applications of density functional theory in COVID-19 drug modeling. RSC Advances, 11(38), 23695-23708. [Link]

-

Mary, Y. S., et al. (2021). Quantum chemical calculation, performance of selective antimicrobial activity using molecular docking analysis, RDG and experimental (FT-IR, FT-Raman) investigation of 4-[{2-[3-(4-chlorophenyl)-5-(4-propan-2-yl) phenyl)-4, 5-dihydro- 1H- pyrazol-1-yl]-4-oxo-1, 3- thiazol-5(4H)-ylidene} methyl] benzonitrile. Journal of Molecular Structure, 1239, 130514. [Link]

-

Tariq, K., et al. (2022). Role of DFT in Drug Design: A Mini Review. Drug Des, 11, 216. [Link]

-

Singh, R., et al. (2023). Effect of Functional Groups on Neopentane and Adamantane Derivative Plastic Crystal Phase Transition in Molecular Simulations. The Journal of Physical Chemistry B, 127(40), 8758-8771. [Link]

-

Guin, M., et al. (2025). Computational study of nitrogen-rich hexaazaadamantane cage compounds as potential energetic materials. Journal of Molecular Modeling, 31(4), 113. [Link]

-

Sabatino, G., et al. (2023). Binding of adamantane and diamantane derivatives to the Cucurbit[13]uril-based Metabolite Binding Synthetic Receptor: insights from metadynamics calculations based on a new force field. ChemRxiv. [Link]

-

MDPI. (n.d.). Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. MDPI. [Link]

-

ResearchGate. (2015). Quantum chemical studies and vibrational analysis of 4-acetyl benzonitrile, 4-formyl benzonitrile and 4-hydroxy benzonitrile – A comparative study. ResearchGate. [Link]

-

Zhang, Y., et al. (2024). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Pharmaceutics, 16(4), 517. [Link]

-

Hardy, F.-X., et al. (2024). Electronic and vibrational spectroscopy of benzonitrile cation for astrochemical consideration. The Journal of Chemical Physics, 161(7), 074304. [Link]

-

Hossain, M., et al. (2023). DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives. Computational Chemistry, 11, 81-103. [Link]

-

Ohta, H., et al. (2024). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances, 14(1), 1-8. [Link]

-

OUCI. (n.d.). A spectroscopic study of benzonitrile. OUCI. [Link]

-

Shcherbinin, M., et al. (2023). Computational study of the adamantane cation: simulations of spectroscopy, fragmentation dynamics, and internal conversion. Theoretical Chemistry Accounts, 142(7), 65. [Link]

-

ResearchGate. (2024). Quantum Chemistry in Organic Reactions: Theoretical Approaches and Computational Models. ResearchGate. [Link]

-

Cui, G., & Fang, W.-H. (2014). Simulation and Analysis of the Transient Absorption Spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile. The Journal of Physical Chemistry A, 118(45), 10456-10464. [Link]

-

Chemistry LibreTexts. (2021). 6.7: Advanced Quantum Theory of Organic Molecules. Chemistry LibreTexts. [Link]

-

Van, K., et al. (2023). Quantum chemical calculations for over 200,000 organic radical species and 40,000 associated closed-shell molecules. Scientific Data, 10(1), 1-8. [Link]

-

Kundi, V., & Ho, J. (2023). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. Computation, 11(1), 14. [Link]

-

Sonal Plastic. (n.d.). 4-Bromo-3-Methoxy benzonitrile. Sonal Plastic. [Link]

-

Hangzhou Jingxin Chemical Co., Ltd. (n.d.). 4-Formyl-3-methoxybenzonitrile. Hangzhou Jingxin Chemical Co., Ltd. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-3-methoxybenzonitrile. PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. longdom.org [longdom.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction [mdpi.com]

- 8. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives [scirp.org]

- 10. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]

- 11. docs.nrel.gov [docs.nrel.gov]

- 12. Quantum chemical calculation, performance of selective antimicrobial activity using molecular docking analysis, RDG and experimental (FT-IR, FT-Raman) investigation of 4-[{2-[3-(4-chlorophenyl)-5-(4-propan-2-yl) phenyl)-4, 5-dihydro- 1H- pyrazol-1-yl]-4-oxo-1, 3- thiazol-5(4H)-ylidene} methyl] benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

Initial Toxicity Assessment of 4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile: A Methodological Framework

Topic: Initial Toxicity Assessment of 4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile in Cell Lines Content Type: In-Depth Technical Guide Audience: Researchers, Drug Discovery Scientists, and Toxicology Leads

Executive Summary

This technical guide outlines the standard operating procedure (SOP) for the initial in vitro toxicity assessment of This compound (referred to herein as ABB-1 ).

As a Novel Chemical Entity (NCE) combining a highly lipophilic adamantane cage with a reactive bromobenzonitrile pharmacophore, ABB-1 presents unique toxicological challenges.[1] Its structure suggests high membrane permeability but also risks of solubility-driven precipitation and specific metabolic liabilities (e.g., CYP450 inhibition or nitrile hydrolysis).[1] This guide moves beyond generic cytotoxicity protocols, providing a tailored workflow to distinguish between non-specific membrane disruption and target-mediated toxicity.

Part 1: Physicochemical Profiling & Hazard Prediction

Before wetting cells, one must understand the molecule's behavior in aqueous media.[1] The structural union of an adamantane cage and a halogenated benzonitrile creates a "Lipophilic Bullet" profile.[1]

Structural Deconvolution & Risk Factors

| Moiety | Chemical Property | Toxicological Implication |

| Adamantane Cage | High Lipophilicity ( | Membrane Accumulation: Tendency to embed in lipid bilayers, potentially altering fluidity or causing lysis.Solubility Issues: High risk of precipitation in culture media, leading to false-negative toxicity results.[1] |

| Ether Linkage | Stable bond | Generally chemically inert, but provides a pivot point for the molecule to adopt conformations that may bind off-target receptors (e.g., ion channels).[1] |

| Bromobenzonitrile | Electron-withdrawing, reactive handle | Metabolic Liability: Nitriles can be metabolized by CYP450s to release cyanide (rare in stable aromatics) or reactive amides.Oxidative Stress: Halogenated aromatics often induce Reactive Oxygen Species (ROS) via mitochondrial decoupling.[1] |

The Solubility Paradox (Critical Step)

Adamantane derivatives are notoriously difficult to solubilize in aqueous cell culture media.[1]

-

Standard Protocol: Dissolve ABB-1 in 100% DMSO to create a 100 mM stock.

-

The Trap: Diluting this stock directly into media often causes "crashing out" (micro-precipitation).[1] Crystals settle on cells, causing physical stress rather than chemical toxicity.[1]

-

Correction: Use a Step-Down Dilution method.

-

Dilute 100 mM stock to 10 mM in DMSO.

-

Dilute 10 mM DMSO stock into serum-free media to 2x concentration.

-

Add to cells.[1]

-

Validation: Inspect wells under 40x microscopy for crystals before adding to cells.[1]

-

Part 2: Experimental Design Strategy

Cell Line Selection

Do not rely on a single cell line.[1] Use a tri-lineage approach to cover metabolic and general toxicity.[1]

-

HepG2 (Human Liver Carcinoma): High metabolic capacity.[1] Essential for determining if ABB-1 requires metabolic activation to become toxic (or is detoxified by the liver).[1]

-

HEK293 (Human Embryonic Kidney): The "Generalist."[1] High susceptibility to membrane disruptors and ion channel blockers.[1]

-

SH-SY5Y (Neuroblastoma): Optional but recommended. Adamantane derivatives (e.g., Memantine) cross the Blood-Brain Barrier.[1] This line assesses neurotoxicity risks.[1]

The "Gold Standard" Screening Workflow

The following diagram illustrates the logical flow from compound preparation to endpoint analysis.

Figure 1: Tier 1 Toxicity Assessment Workflow for Lipophilic NCEs.

Part 3: Core Cytotoxicity Protocols

Metabolic Competence: The MTT Assay

Purpose: Measures mitochondrial dehydrogenase activity.[1] A reduction indicates mitochondrial stress or cell death.[1] Caveat for ABB-1: Adamantane derivatives can sometimes reduce tetrazolium salts chemically.[1] Cell-free controls are mandatory.[1]

Protocol:

-

Seeding: Seed HepG2 cells at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Aspirate media. Add 100 µL of media containing ABB-1 (0.1, 1, 10, 50, 100 µM).[1] Include Vehicle Control (0.1% DMSO) and Positive Control (Triton X-100).[1]

-

Incubation: 24h and 48h timepoints.

-

Development: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h.

-

Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.[1]

-

Read: Absorbance at 570 nm (reference 630 nm).

Membrane Integrity: The LDH Release Assay

Purpose: Confirms if the adamantane cage is physically disrupting the cell membrane (lysis).[1] Why it matters: If MTT is low but LDH is normal, the compound causes growth arrest (cytostatic).[1] If both are affected, it is cytotoxic.[1]

Protocol:

-

Supernatant Collection: After 24h treatment (from the same plate as MTT if planned correctly), transfer 50 µL supernatant to a new plate.

-

Reaction: Add 50 µL CytoTox reagent (tetrazolium/diaphorase mix).[1]

-

Incubation: 30 mins in dark at Room Temp.

-

Stop: Add 50 µL Stop Solution (Acetic acid).

-

Read: Absorbance at 490 nm.

Part 4: Mechanistic Deconvolution (Tier 2)

If Tier 1 shows toxicity (

ROS Generation (DCFDA Assay)

Halogenated benzonitriles can induce oxidative stress.[1]

-

Probe: H2DCFDA (permeable, becomes fluorescent upon oxidation).[1]

-

Method: Pre-load cells with 10 µM H2DCFDA for 30 mins before adding ABB-1.

-

Read: Kinetic fluorescence (Ex/Em: 485/535 nm) over 2 hours.

-

Expected Result: A spike in fluorescence indicates ABB-1 is generating free radicals.[1]

Mitochondrial Membrane Potential (JC-1 Assay)

-

Probe: JC-1 Dye.

-

Mechanism: Aggregates in healthy mitochondria (Red); remains monomeric in depolarized mitochondria (Green).[1]

-

Relevance: Adamantane derivatives often act as ion channel blockers or uncouplers.[1] A shift from Red to Green fluorescence indicates ABB-1 is collapsing the mitochondrial gradient.[1]

Figure 2: Potential Adverse Outcome Pathway (AOP) for ABB-1.[1]

Part 5: Data Interpretation & Criteria

Summarize your findings using this decision matrix.

| Parameter | Result Range | Interpretation | Action |

| Non-Toxic | Proceed to efficacy studies.[1] | ||

| Moderate Toxicity | Determine Therapeutic Index (TI).[1] | ||

| Highly Toxic | Stop. Structural modification required.[1] | ||

| LDH Release | Membrane Lytic | Compound is acting like a detergent.[1] Reformulate. | |

| ROS Induction | Oxidative Stressor | Add antioxidant (NAC) to rescue; confirm mechanism.[1] |

Final Recommendation

For This compound , the critical "Go/No-Go" gate is the solubility-toxicity window .[1] If the compound precipitates at concentrations required for efficacy, it is not a viable drug candidate without advanced formulation (e.g., liposomal encapsulation).[1]

References

-

OECD Guidelines for the Testing of Chemicals, Section 4. Test No. 432: In Vitro 3T3 NRU Phototoxicity Test.[1] OECD Publishing.[1] [Link][1]

-

Riss, T. L., et al. (2013). Cell Viability Assays.[1] Assay Guidance Manual [Internet].[1] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] [Link]

-

Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.[1] Chemical Reviews, 113(5), 3516–3604.[1] [Link]

-

Stockert, J. C., et al. (2012). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets.[1] Acta Histochemica, 114(8), 785-796.[1] [Link]

Sources

Methodological & Application

Synthesis of 4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile via Williamson Ether Synthesis: An Application Note and Detailed Protocol

Abstract: This document provides a comprehensive guide for the synthesis of 4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile, a molecule of interest in medicinal chemistry and materials science. The protocol details a robust Williamson ether synthesis, a cornerstone of organic chemistry, by reacting 3-bromo-4-hydroxybenzonitrile with 1-(bromomethyl)adamantane. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and safety protocols to ensure a successful and reproducible synthesis.

Introduction: The Strategic Application of Williamson Ether Synthesis

The Williamson ether synthesis, a reliable and versatile method for forming the ether linkage, proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] This reaction is of broad scope and remains a popular choice for the preparation of both symmetrical and asymmetrical ethers in laboratory and industrial settings.[3] The core of this reaction involves the deprotonation of an alcohol or a phenol to form a potent nucleophile, the alkoxide or phenoxide, which then attacks a primary alkyl halide.[4]

In this application, we leverage the Williamson ether synthesis to couple the sterically bulky adamantyl moiety to a substituted benzonitrile core. The adamantane cage is a valued pharmacophore in drug design due to its lipophilicity and rigid, three-dimensional structure, which can enhance binding to biological targets and improve pharmacokinetic properties. The benzonitrile group, on the other hand, is a versatile synthetic handle and is present in numerous bioactive molecules. The target molecule, this compound, thus represents a valuable building block for the development of novel therapeutics and functional materials.

The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical for the quantitative deprotonation of the phenolic hydroxyl group of 3-bromo-4-hydroxybenzonitrile.[5] The use of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is instrumental in accelerating the reaction rate by solvating the sodium cation of the resulting phenoxide, thereby leaving the anionic oxygen atom more nucleophilic and available for reaction.[6]

Reaction Scheme and Mechanism

The synthesis of this compound proceeds as depicted in the following reaction scheme:

Scheme 1: Synthesis of this compound

Caption: Overall reaction for the synthesis.

The reaction mechanism involves two key steps:

-

Deprotonation: The hydride ion from sodium hydride acts as a strong base, abstracting the acidic proton from the hydroxyl group of 3-bromo-4-hydroxybenzonitrile to form a sodium phenoxide intermediate and hydrogen gas.[5]

-

Nucleophilic Attack: The resulting phenoxide anion, a potent nucleophile, attacks the electrophilic carbon of 1-(bromomethyl)adamantane in a concerted SN2 fashion, displacing the bromide leaving group to form the desired ether product.[1]

Caption: Experimental workflow diagram.

Materials and Methods

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Supplier |

| 3-Bromo-4-hydroxybenzonitrile | 2315-86-8 | C₇H₄BrNO | 198.02 | >97% | Sigma-Aldrich |

| 1-(Bromomethyl)adamantane | 14651-42-4 | C₁₁H₁₇Br | 229.16 | >97% | Sigma-Aldrich |

| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | NaH | 24.00 | 60% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | C₃H₇NO | 73.09 | 99.8% | Sigma-Aldrich |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | ACS grade | Fisher Scientific |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | ACS grade | Fisher Scientific |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | - | - |

| Brine (saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 | - | - |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | ACS grade | Fisher Scientific |

| Silica Gel (for column chromatography) | 7631-86-9 | SiO₂ | 60.08 | 230-400 mesh | - |

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Thin-Layer Chromatography (TLC) plates and chamber

-

UV lamp for TLC visualization

-

NMR spectrometer

-

Mass spectrometer

-

Melting point apparatus

Experimental Protocol

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves (nitrile or neoprene), must be worn at all times.[7] Sodium hydride is a water-reactive and flammable solid; handle with extreme care under an inert atmosphere. DMF is a skin and respiratory irritant.[8]

Reaction Setup

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-4-hydroxybenzonitrile (1.0 g, 5.05 mmol).

-

Under a stream of nitrogen or argon, add 20 mL of anhydrous DMF. Stir the mixture until the solid is completely dissolved.

-

Cool the flask to 0 °C using an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 0.24 g, 6.06 mmol, 1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur.[5]

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until gas evolution ceases, indicating the complete formation of the sodium phenoxide.

Addition of Alkyl Halide

-

Dissolve 1-(bromomethyl)adamantane (1.27 g, 5.55 mmol, 1.1 equivalents) in 10 mL of anhydrous DMF in a separate dry flask.

-

Add the solution of 1-(bromomethyl)adamantane dropwise to the reaction mixture at room temperature over 10 minutes.

-

Heat the reaction mixture to 60 °C and stir for 12-16 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

Work-up and Extraction

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Slowly and carefully quench the reaction by adding 50 mL of deionized water. Caution: Unreacted sodium hydride will react vigorously with water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[9]

-

Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

-

The crude product can be purified by flash column chromatography on silica gel.[10]

-

Prepare a slurry of silica gel in hexanes and pack the column.

-

Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate).

-

Collect the fractions and monitor them by TLC. Combine the fractions containing the pure product.

-

Remove the solvent from the combined fractions under reduced pressure to yield this compound as a solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| Melting Point | To be determined experimentally. |

| ¹H NMR | The spectrum should show characteristic peaks for the adamantyl protons, the methylene bridge protons (~3.8-4.0 ppm), and the aromatic protons.[11] |

| ¹³C NMR | The spectrum should show the expected number of carbon signals, including the nitrile carbon (~118 ppm), the carbons of the adamantyl cage, the methylene bridge carbon (~70-80 ppm), and the aromatic carbons.[11] |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₈H₂₀BrNO). |

| FT-IR | The IR spectrum should show a characteristic C≡N stretching frequency around 2230 cm⁻¹ and C-O-C stretching frequencies. |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low or no product yield | Incomplete deprotonation of the phenol. | Ensure the sodium hydride is fresh and the reaction is carried out under strictly anhydrous conditions. Allow sufficient time for gas evolution to cease. |

| Inactive alkyl halide. | Check the purity of the 1-(bromomethyl)adamantane. | |

| Insufficient reaction time or temperature. | Monitor the reaction by TLC and consider increasing the reaction time or temperature if necessary. | |

| Formation of elimination byproducts | While 1-(bromomethyl)adamantane is a primary halide, steric hindrance from the adamantyl group could potentially favor elimination under harsh conditions. | Maintain the recommended reaction temperature. Using a less hindered base is not an option here as a strong base is required. |

| Difficult purification | Presence of unreacted starting materials or byproducts. | Optimize the column chromatography conditions, trying different solvent systems. Recrystallization may also be an option if a suitable solvent is found. |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via the Williamson ether synthesis. By carefully following the outlined procedures and adhering to the safety precautions, researchers can successfully prepare this valuable compound for further applications in drug discovery and materials science. The mechanistic insights and troubleshooting guide offer a comprehensive resource for understanding and optimizing the synthesis.

References

-

University of Richmond. Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

-

James Madison University. Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N,N-Dimethylformamide (DMF). Retrieved from [Link]

-

PureSynth. 3-Bromo-4-Hydroxybenzonitrile 95.0%(GC). Retrieved from [Link]

-

PubChem. 1-(Bromomethyl)adamantane. Retrieved from [Link]

-

PubChem. 3-Bromo-4-hydroxybenzonitrile. Retrieved from [Link]

- Baimuratov, M. R., et al. (2014). Synthesis and thermal transformations of allyl aryl ethers of adamantane series. Russian Journal of General Chemistry, 84(4), 633-638.

-

University of California, Santa Barbara. Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]

-

Baimuratov, M. R., et al. (2014). Synthesis and thermal transformations of allyl aryl ethers of adamantane series. ResearchGate. Retrieved from [Link]

-

OrgoSolver. Williamson Ether Synthesis | SN2 Ether Formation + Traps. Retrieved from [Link]

-

Chemistry Steps. Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Retrieved from [Link]

-

University of Missouri–St. Louis. Experiment 12 – The Williamson Ether Synthesis. Retrieved from [Link]

-

Aectra SA. Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits. Retrieved from [Link]

- Juanes, M., et al. (2024).

- Name Reactions in Organic Synthesis. (n.d.). Cambridge University Press.

-

Wikipedia. Williamson ether synthesis. Retrieved from [Link]

-

Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

- Khan, I., et al. (2020).

-

Chemistry LibreTexts. 18.9: Spectroscopy of Ethers. Retrieved from [Link]

-

IIP Series. CHROMATOGRAPHY TECHNIQUES FOR ISOLATION OF PHYTOCONSTITUENTS FROM MEDICINAL PLANTS. Retrieved from [Link]

- Beringer, F. M., & Forgione, P. S. (1960). The Synthesis and Purification of Ethers. Journal of the American Chemical Society, 82(1), 49-63.

- Al-Amiery, A. A., et al. (2012). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 234-238.

- Johnson, M. E., et al. (2024). Developing ether and alcohol based extraction chromatography resins for purification of antimony-119 in nuclear medicine. Scientific Reports, 14(1), 18881.

-

ResearchGate. Column Chromatography. Retrieved from [Link]

- Mayo, M. S., et al. (2015). Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization. The Journal of Organic Chemistry, 80(8), 3998-4002.

- Google Patents. Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles as intermediates.

- Yu, X., et al. (2018). Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. The Journal of Organic Chemistry, 83(17), 10352-10358.

Sources

- 1. scholarship.richmond.edu [scholarship.richmond.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. orgosolver.com [orgosolver.com]

- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 8. lsuhsc.edu [lsuhsc.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. iipseries.org [iipseries.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Application Note: Optimization of Suzuki-Miyaura Coupling for Sterically Demanding Adamantyl-Benzonitriles

Executive Summary

This application note details optimized protocols for performing Suzuki-Miyaura cross-coupling reactions using 4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile (referred to herein as Substrate-Br ).[1]

While the benzonitrile core provides electronic activation, the ortho-alkoxyadamantane moiety introduces significant steric bulk and lipophilicity. Standard Suzuki conditions often result in stalled conversion or protodebromination due to poor catalyst approach or solubility mismatches. This guide provides a Standard Protocol (Method A) for reactive boronic acids and a High-Efficiency Protocol (Method B) utilizing Buchwald-type ligands for sterically hindered coupling partners.[1]

Chemical Context & Substrate Analysis[2][3][4][5][6][7][8][9]

Structural Attributes[1][10]

-

Electronic Activation: The nitrile group (-CN) at the C1 position is electron-withdrawing, activating the C-Br bond at C3 toward oxidative addition.[1]

-

Steric Hindrance: The bulky adamantane group is linked via a methylene spacer to the oxygen at C4. This creates a significant steric wall ortho to the reaction site (C3), impeding the approach of bulky palladium complexes.

-

Solubility Profile: The adamantane cage renders the molecule highly lipophilic (LogP > 4.5). Standard polar Suzuki solvents (MeOH, pure DMF) may lead to precipitation of the starting material or product, trapping them in a solid phase unreactive to the catalyst.

Mechanistic Challenges

The primary failure mode for this substrate is incomplete oxidative addition or stalled transmetallation due to the steric clash between the ligand set and the adamantyl-methoxy group.

Figure 1: Catalytic cycle highlighting the critical steric pinch point during oxidative addition.

Critical Reaction Parameters

Solvent Systems

Solubility is the silent killer of this reaction. The adamantyl group requires non-polar co-solvents.

-

Recommended: 1,4-Dioxane/Water (4:[1][2]1) or THF/Water (4:1).

-

Alternative (for scale-up): Toluene/Water (3:[1]1) with a phase transfer catalyst (e.g., TBAB).[3]

-

Avoid: Pure Ethanol/Methanol (Substrate-Br will precipitate).[1]

Catalyst & Ligand Selection

-

Pd(dppf)Cl₂·DCM: Robust, resists de-ligation, good for "easy" boronic acids.

-

SPhos / XPhos (Buchwald Ligands): Essential for difficult couplings. The biaryl backbone of these ligands projects the palladium away from the steric bulk, facilitating the coupling of ortho-substituted aryl halides [1].

Experimental Protocols

Method A: Standard Protocol (Robust)

Best for: Coupling with simple aryl/heteroaryl boronic acids.[1]

Reagents:

-

Substrate-Br (1.0 equiv)[1]

-

Boronic Acid (1.2 – 1.5 equiv)[1]

-

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

Procedure:

-

Charge a reaction vial with Substrate-Br, Boronic Acid, and Pd(dppf)Cl₂.[1]

-

Seal and purge with Nitrogen/Argon for 5 minutes.

-

Add degassed 1,4-Dioxane via syringe.[1] Concentration should be 0.1 M – 0.15 M.

-

Add the aqueous K₂CO₃ solution.

-

Heat block to 90°C for 4–12 hours.

-

QC Check: Monitor by LCMS. Look for the disappearance of the bromide (M+H not typically visible, look for UV trace) and emergence of the product mass.

Method B: High-Efficiency Protocol (Sterically Demanding)

Best for: Coupling with bulky boronic acids or if Method A yields <50%.[1]

Reagents:

-

Substrate-Br (1.0 equiv)[1]

-

Boronic Acid (1.5 – 2.0 equiv)[1]

-

Pre-catalyst: XPhos Pd G2 or SPhos Pd G2 (2–4 mol%)[1]

-

Base: K₃PO₄ (finely ground solid, 3.0 equiv) or Cs₂CO₃ (for higher activity).

-

Solvent: THF/Water (10:1) or Toluene/Water (10:1) .[1]

Procedure:

-

Charge the vial with Substrate-Br, Boronic Acid, Pre-catalyst, and solid Base.

-

Critical Step: Evacuate and backfill with Argon (3 cycles). Oxygen inhibits the active Pd(0)-L species.[1]

-

Add the solvent mixture (degassed).

-

Heat to 80°C (THF) or 100°C (Toluene).

-

Reaction times are typically faster (2–6 hours).

Workup and Purification

The adamantane group makes the product extremely lipophilic ("greasy"). Standard reverse-phase (C18) methods may result in broad peaks or poor retention.[1]

-

Extraction: Dilute reaction with water and extract with Dichloromethane (DCM) or MTBE . (Ethyl acetate is sometimes too polar to dissolve the adamantyl core efficiently).

-

Drying: Pass organics through a hydrophobic frit or dry over Na₂SO₄.

-

Flash Chromatography (Normal Phase):

-

Use a gradient of Heptane/Ethyl Acetate (0% to 30% EtOAc).

-

Note: The product will likely elute early due to the lipophilic adamantane.

-

Detection: The nitrile group provides a distinct IR handle, but for UV detection, rely on the biphenyl/aryl absorption (254 nm).

-

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| No Reaction (SM Recovery) | Catalyst deactivation or Steric block | Switch to Method B (SPhos/XPhos). Ensure rigorous degassing. |

| Protodebromination (Ar-H) | "Wet" conditions without transmetallation | Increase Boronic Acid equivalents.[1] Switch to anhydrous base (Cs₂CO₃) in dry dioxane. |

| Homocoupling (Ar-Ar) | Oxygen leak | Check inert gas lines. Add catalyst last under positive pressure. |

| Precipitation | Solvent too polar | Switch from Dioxane/Water to Toluene/Water . |

Decision Tree for Optimization

Figure 2: Workflow for selecting the appropriate protocol based on coupling partner complexity.

References

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1][4] Accounts of Chemical Research, 41(11), 1461–1473. Link[1]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

-

Tang, W., et al. (2010). Efficient Monophosphorus Ligands for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Sterically Hindered Aryl Chlorides.[1][5] The Journal of Organic Chemistry, 75(6), 1961-1965. Link[1]

-

Organic Chemistry Portal. Suzuki Coupling. Link

Sources

Troubleshooting & Optimization

Side-product analysis in the synthesis of 4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile

Welcome to the technical support resource for the synthesis of 4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Williamson ether synthesis. Authored from the perspective of a Senior Application Scientist, this document provides in-depth, field-tested insights to help you troubleshoot common issues, optimize your reaction conditions, and ensure the integrity of your final product.

Section 1: Frequently Asked Questions (FAQs) - Reaction Design & Optimization

This section addresses common questions regarding the initial setup and optimization of the synthesis, focusing on the causal relationships behind each experimental choice.

Q1: What is the most effective synthetic strategy for preparing this compound?

A1: The most direct and widely used method is the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution (SN2) of a suitable adamantane-containing electrophile by the phenoxide of 3-bromo-4-hydroxybenzonitrile.[2]

The general reaction is as follows:

-

Deprotonation: 3-bromo-4-hydroxybenzonitrile is deprotonated with a base to form the more nucleophilic potassium or sodium 3-bromo-4-cyanophenoxide.

-

SN2 Attack: The phenoxide then attacks the electrophilic carbon of an adamantylmethane derivative, displacing a leaving group (e.g., bromide, tosylate).

For this specific synthesis, two primary routes are viable, differing in the choice of the adamantane reagent:

-

Route A: Reaction of the phenoxide with 1-(bromomethyl)adamantane.

-

Route B: Reaction of the phenoxide with 1-(adamantyl)methyl tosylate (or mesylate).

Route A is often simpler if 1-(bromomethyl)adamantane is commercially available. However, tosylates are excellent leaving groups and can sometimes lead to cleaner reactions, making Route B a strong alternative.[3]

Q2: How do I select the optimal base and solvent for this reaction to maximize yield and purity?

A2: The choice of base and solvent is critical and interdependent. The goal is to maximize the rate of the desired SN2 reaction while suppressing competing side reactions, primarily E2 elimination.[4]

| Parameter | Recommended Choice | Rationale |

| Base | Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | These are moderately strong bases, sufficient to deprotonate the phenol without being overly aggressive, which can promote elimination.[4] Stronger bases like sodium hydride (NaH) are effective but increase the risk of E2 elimination, especially given the steric bulk of the adamantyl group.[3] |

| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) | These are polar aprotic solvents. They effectively solvate the cation (e.g., K⁺) while leaving the phenoxide anion "naked" and highly nucleophilic, thus accelerating the SN2 reaction.[1] Protic solvents like alcohols should be avoided as they can solvate the nucleophile, reducing its reactivity, and potentially act as competing nucleophiles.[5] |

Q3: What are the ideal reaction temperature and duration?

A3: A typical Williamson reaction is conducted at temperatures ranging from 50 to 100 °C.[1] For this specific synthesis, starting with a moderate temperature of 60-80 °C is recommended.

-

Rationale: Higher temperatures can favor the E2 elimination side reaction, which has a higher activation energy than the SN2 pathway.[2] The reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography (LC) to track the consumption of the starting materials. A typical reaction time is 4-12 hours . Driving the reaction to completion by extending the time or slightly increasing the temperature may be necessary, but aggressive heating should be avoided.

Section 2: Troubleshooting Guide - Side-Product Analysis

Encountering impurities is a common challenge. This section provides a logical framework for identifying and mitigating the formation of specific, known side-products.

Q4: My post-reaction analysis (LC-MS/GC-MS) shows a significant impurity with a mass corresponding to C₁₁H₁₆ (m/z ≈ 148.25). What is this compound and why did it form?

A4: This impurity is almost certainly 1-methyleneadamantane . It is the classic E2 elimination side-product.

Caption: Competing SN2 and E2 pathways in the synthesis.

Causality and Mitigation:

-

Cause: The adamantyl group is sterically bulky.[6] While the reaction center is a primary carbon (CH₂Br), which favors SN2, the sheer size of the adjacent adamantyl cage can still promote elimination. The phenoxide, acting as a base, abstracts a proton from the adamantyl cage adjacent to the CH₂Br group, leading to the formation of an alkene.[3][5]

-

Troubleshooting Steps:

-

Lower the Reaction Temperature: As the E2 reaction generally has a higher activation energy, reducing the temperature will disproportionately slow the elimination pathway compared to the SN2 pathway. Try running the reaction at 50-60 °C for a longer duration.

-

Use a Weaker, Bulkier Base: While seemingly counterintuitive, a very bulky but less nucleophilic base for the initial deprotonation might be considered if the phenoxide itself is causing the elimination. However, the primary strategy is to use a moderate base like K₂CO₃.

-

Ensure a Good Leaving Group: Using 1-(adamantyl)methyl tosylate instead of the bromide can sometimes accelerate the SN2 reaction sufficiently to outcompete elimination.

-

Q5: I'm observing an impurity with the same mass as my desired product but a different retention time. My NMR shows aromatic signals consistent with the starting material but lacks the characteristic adamantyl peaks. What could this be?

A5: This side-product is likely 4,4'-oxybis(3-bromobenzonitrile) , formed from the reaction of the 3-bromo-4-cyanophenoxide with another molecule of an activated benzonitrile species. This is less common but can occur under certain conditions, especially if there's an issue with the starting material purity or if the reaction is driven too hard.

A more probable cause is the presence of unreacted 3-bromo-4-hydroxybenzonitrile starting material. Its polarity is significantly different from the product, and it can co-elute with other components or be mistaken for a side-product if not properly characterized.

Troubleshooting Steps:

-

Confirm Identity: Spike your sample with the 3-bromo-4-hydroxybenzonitrile starting material and re-run the HPLC/LC-MS to see if the peak of interest increases in size.

-

Drive the Reaction to Completion:

-

Ensure at least 1.1 to 1.2 equivalents of the adamantyl reagent are used.

-

Confirm the base is active and used in sufficient quantity (at least 1.5 equivalents) to ensure full deprotonation of the phenol.

-

Allow the reaction to run longer, monitoring by TLC until the starting phenol spot has disappeared.

-

-

Purification: Unreacted starting material can typically be removed during workup with a basic wash (e.g., dilute NaOH) which will extract the acidic phenol into the aqueous layer.[7]

Q6: My product appears to contain a dibrominated species, with a mass corresponding to C₁₈H₁₈Br₂N₂O. Where did this come from?

A6: This impurity is likely due to contamination of your 3-bromo-4-hydroxybenzonitrile starting material with 3,5-dibromo-4-hydroxybenzonitrile . The synthesis of 3-bromo-4-hydroxybenzonitrile often involves the bromination of 4-hydroxybenzonitrile, a reaction that can easily lead to over-bromination and the formation of the dibromo analog as a side-product.[8] This dibrominated impurity will then react alongside your primary starting material to produce the dibrominated ether.

Troubleshooting Steps:

-

Analyze Starting Material: Before starting the synthesis, analyze your batch of 3-bromo-4-hydroxybenzonitrile by LC-MS or NMR to check for the presence of the 3,5-dibromo analog.

-

Purify Starting Material: If significant contamination is found, purify the 3-bromo-4-hydroxybenzonitrile by recrystallization or column chromatography before use.

-

Source High-Purity Reagents: Procure starting materials from a reliable vendor with a certificate of analysis indicating high purity.

Section 3: Analytical & Purification Protocols

Protocol 1: In-Process Reaction Monitoring by TLC

This protocol allows for rapid qualitative assessment of the reaction's progress.

-

Eluent System: A good starting point is a 4:1 mixture of Hexane:Ethyl Acetate. Adjust polarity as needed.

-

Procedure:

-

Prepare a TLC plate with three lanes: 'S' (Starting Material Mix), 'C' (Co-spot), and 'R' (Reaction Mixture).

-

In lane 'S', spot a dilute solution of your 3-bromo-4-hydroxybenzonitrile and adamantyl reagent.

-

In lane 'R', spot a small aliquot from your reaction mixture.

-

In lane 'C', spot both 'S' and 'R' on top of each other.

-

Develop the plate in the eluent system.

-

Visualize under UV light (254 nm).

-

-

Interpretation: The reaction is complete when the spot corresponding to 3-bromo-4-hydroxybenzonitrile (typically the most polar starting material) is no longer visible in the 'R' lane. The product spot should appear as a new, less polar spot (higher Rf).

Protocol 2: Product Purification by Column Chromatography

This is the standard method for obtaining a highly pure final product.

Caption: General workflow for product purification.

-

Stationary Phase: Silica gel (60 Å, 230-400 mesh).

-

Mobile Phase: Gradient elution is recommended. Start with 100% Hexane and gradually increase the proportion of Ethyl Acetate. The product will typically elute at around 5-15% Ethyl Acetate in Hexane.

-

Procedure:

-

Adsorb the crude product onto a small amount of silica gel.

-

Load the dried silica onto the column.

-

Elute the column with the solvent gradient. The non-polar elimination side-product (1-methyleneadamantane) will elute first, followed by the desired product. Unreacted starting materials will elute much later at higher ethyl acetate concentrations.

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Table of Potential Side-Products and Analytical Signatures

| Compound Name | Structure | Molecular Weight (Monoisotopic) | Key Analytical Signature | Mitigation Strategy |

| 1-Methyleneadamantane | Adamantyl=CH₂ | 148.1252 | GC-MS or LC-MS shows m/z 148. ¹H NMR shows alkene protons (~4.6 ppm). | Lower reaction temperature. |

| Unreacted 3-Bromo-4-hydroxybenzonitrile | Br(CN)C₆H₃OH | 196.9476 | LC-MS shows m/z 197. ¹H NMR shows a broad phenolic -OH peak. | Use excess adamantyl reagent and base; allow longer reaction time. Remove with basic wash. |

| Dibrominated Ether Product | Ad-CH₂-O-C₆H₂Br₂(CN) | 428.9996 | LC-MS shows characteristic isotopic pattern for two bromine atoms. | Purify the 3-bromo-4-hydroxybenzonitrile starting material. |

References

-

ChemTalk. (2022, October 23). Williamson Ether Synthesis. Available at: [Link][5]

-

Eaton, P. E., & Cole, T. W. (1964). The Cubane System. Journal of the American Chemical Society, 86(15), 3157–3158. (Note: While not directly about adamantane, this paper is foundational for strained cage systems and their reactivity, a concept applicable to adamantane functionalization). A relevant link discussing adamantane reactivity is: [Link][9]

-

Wikipedia. (2021, October 23). Williamson ether synthesis. Available at: [Link][1][2]

-

ResearchGate. (n.d.). (PDF) Adamantanol nitrates in nucleophilic substitution reactions. Available at: [Link][10]

-

Organic Chemistry Portal. (n.d.). Williamson Synthesis. Available at: [Link][6]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available at: [Link][3]

-

ResearchGate. (n.d.). Biotransformation of 3,5-dibromo-4-hydroxybenzonitrile under denitrifying, FE(III)-reducing, sulfidogenic, and methanogenic conditions. Available at: [Link][11]

-

J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Available at: [Link][4]

-

Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene. Available at: [Link][7]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 6. Williamson Synthesis [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. guidechem.com [guidechem.com]

- 9. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Improving the solubility of 4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile for biological assays

Status: Operational Ticket ID: SOL-ADAM-001 Subject: Optimization of solubility and bioavailability for biological assays Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary & Molecule Analysis

You are encountering solubility issues with 4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile . This is not a user error; it is a physicochemical inevitability of the molecule's structure.

Structural Deconstruction:

-

Adamantane Moiety: A diamondoid cage structure. It is bulky, rigid, and extremely lipophilic (LogP ~4.2 for the cage alone). It acts as a "brick" in aqueous solution, driving the molecule to aggregate or precipitate to minimize water contact.

-

Bromobenzonitrile: The aromatic ring adds planarity, but the bromine atom significantly increases lipophilicity (hydrophobicity) compared to a hydrogen or chlorine equivalent.

-

Ether Linkage: Provides minimal polarity, insufficient to counteract the massive hydrophobic surface area of the adamantane and bromo-phenyl groups.

The Challenge: This molecule likely has a cLogP > 5.5. In aqueous biological buffers (PBS, media), it will exhibit:

-

Immediate precipitation ("crashing out") upon dilution from DMSO.

-

Colloidal aggregation (forming false-positive "promiscuous" inhibitors).[1]

-

Surface adsorption (sticking to plastic tips and plates).

Diagnostic Matrix: Identify Your Issue

Use this table to identify the specific failure mode you are observing.

| Symptom | Probable Cause | Recommended Protocol |

| Visible turbidity immediately upon adding stock to media. | "Crash-out" Precipitation: Local concentration exceeds solubility limit before dispersion. | Protocol A: The Intermediate Dilution Step |

| Loss of potency over time (e.g., IC50 shifts right after 2 hours). | Plastic Adsorption: The adamantane group is binding to the polystyrene plate. | Protocol C: Glass/Low-Bind Labware |

| Erratic/High Inhibition that disappears with 0.01% Triton X-100. | Colloidal Aggregation: The compound is forming non-specific enzyme-sequestering particles.[1][2][3] | Protocol D: Detergent Counter-Screen |

| Cytotoxicity in control wells (Vehicle only). | DMSO Intolerance: Final DMSO concentration > 0.5-1%.[4][5] | Protocol B: Cyclodextrin Complexation |

Troubleshooting Protocols

Protocol A: The Intermediate Dilution Step (Preventing "Crash-Out")

The Science: When you pipette 100% DMSO stock directly into aqueous media, the interface between the droplet and the water creates a zone of supersaturation. The hydrophobic adamantane molecules instantly crystallize before they can disperse.

The Fix:

-

Prepare Stock: Dissolve compound in 100% DMSO to 10 mM. Note: Sonicate for 5 minutes to ensure the crystal lattice is fully broken.

-

Intermediate Step: Dilute the stock 1:10 or 1:20 into pure ethanol or PEG-400 . These solvents are miscible with water but have lower dielectric constants, easing the transition.

-

Final Dispersion: Pipette the intermediate solution into the biological media while vortexing rapidly .

-

Warmth: Ensure the biological media is pre-warmed to 37°C. Cold media accelerates precipitation.

Protocol B: Cyclodextrin Complexation (The "Silver Bullet")

The Science: This is the most robust solution for adamantane derivatives. Adamantane forms an exceptionally stable 1:1 inclusion complex with

Critical Update: Do not use native

Step-by-Step Workflow:

-

Prepare Carrier: Make a 20% (w/v) stock solution of HP-

-CD in water or PBS. Filter sterilize (0.22 µm). -

Solid Dispersion (Preferred):

-

Add solid compound to a glass vial.

-

Add the 20% HP-

-CD solution. -

Sonicate in a water bath at 40°C for 30–60 minutes. The solution should turn clear as the inclusion complex forms.

-

-

Solvent Assist (Alternative):

-

Dissolve compound in a minimal volume of acetone or methanol.

-

Add to the HP-

-CD solution. -